1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole
CAS No.:
Cat. No.: VC14654935
Molecular Formula: C10H13F3N2Si
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F3N2Si |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | trimethyl-[2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethynyl]silane |
| Standard InChI | InChI=1S/C10H13F3N2Si/c1-16(2,3)7-5-9-4-6-15(14-9)8-10(11,12)13/h4,6H,8H2,1-3H3 |
| Standard InChI Key | ZLKYFFAACCOQCM-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=NN(C=C1)CC(F)(F)F |
Introduction
The compound 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole is a complex organic molecule that combines a trifluoroethyl group with a trimethylsilyl ethynyl moiety attached to a pyrazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features, which can be leveraged for various applications.
Synthesis and Preparation
The synthesis of 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole likely involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through condensation reactions involving hydrazines and appropriate dicarbonyl compounds. The introduction of the trifluoroethyl group might involve nucleophilic substitution reactions, while the trimethylsilyl ethynyl group could be added via Sonogashira coupling reactions.
Applications:
-
Medicinal Chemistry: The unique structure of this compound makes it a potential candidate for drug discovery, particularly in areas where fluorinated compounds have shown efficacy, such as in the development of pharmaceuticals with improved pharmacokinetic profiles.
-
Organic Synthesis: As a building block, it can be used to synthesize more complex molecules with specific functional groups.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for drug discovery due to fluorinated and silylated groups |
| Organic Synthesis | Useful as a building block for complex molecules |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume